molecular formula C20H13F2N3O2 B10920456 N,6-bis(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N,6-bis(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920456
M. Wt: 365.3 g/mol
InChI Key: UMPFAHSNGOFUNV-UHFFFAOYSA-N
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Description

N~4~,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

The synthesis of N4,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring, which is achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced into the pyridine ring using fluorinating agents such as elemental fluorine or fluorine-containing compounds.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling reactions to attach the fluorophenyl groups and the carboxamide moiety to the pyridine and isoxazole rings.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N~4~,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also used in the study of fluorine chemistry and its effects on molecular properties.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their structure and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N~4~,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Bis(4-fluorophenyl)methanone: This compound also contains fluorophenyl groups and is used in the synthesis of advanced materials.

    4,4’-Difluorodiphenyl sulfone: Another fluorinated compound with applications in polymer chemistry and materials science.

    Fluorinated Pyridines: A class of compounds with diverse applications in chemistry and biology due to their unique properties imparted by fluorine atoms.

The uniqueness of N4,6-BIS(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structure, which combines the properties of fluorinated pyridines and isoxazoles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

N,6-bis(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H13F2N3O2/c1-11-18-16(19(26)23-15-8-6-14(22)7-9-15)10-17(24-20(18)27-25-11)12-2-4-13(21)5-3-12/h2-10H,1H3,(H,23,26)

InChI Key

UMPFAHSNGOFUNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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